2-Methoxy-5-nitrobenzaldehyde (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine core substituted with piperidine and hydrazine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.
Substitution with piperidine: Finally, the triazine core is substituted with piperidine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy and nitro groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE
- 2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of piperidine groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H28N8O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H28N8O3/c1-32-18-9-8-17(29(30)31)14-16(18)15-22-26-19-23-20(27-10-4-2-5-11-27)25-21(24-19)28-12-6-3-7-13-28/h8-9,14-15H,2-7,10-13H2,1H3,(H,23,24,25,26)/b22-15+ |
InChI Key |
XDIVXCLOIZIXDW-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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